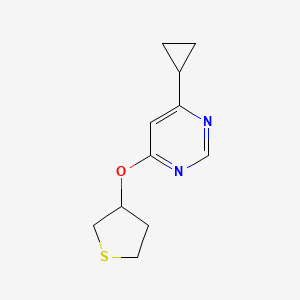

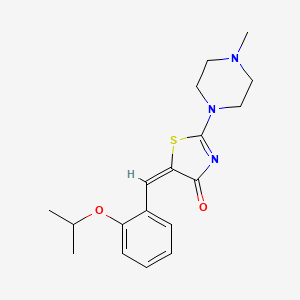

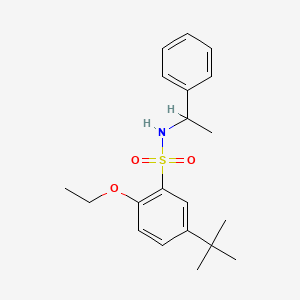

4-Cyclopropyl-6-(thiolan-3-yloxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-6-(thiolan-3-yloxy)pyrimidine is a chemical compound that belongs to the pyrimidine class of organic molecules. It is a potent inhibitor of the enzyme Janus kinase 1 (JAK1) and has been studied extensively for its potential therapeutic applications in various diseases.

Scientific Research Applications

Herbicidal Activity

Compounds related to 4-Cyclopropyl-6-(thiolan-3-yloxy)pyrimidine, specifically those with an amino group in the 2-position and a cyclopropylmethoxy group in the 4-position of the pyrimidine nucleus, demonstrate significant herbicidal activity. This efficacy is particularly notable following pre-emergence application in cotton and sunflower crops, indicating the compound's potential for agricultural applications (Krämer, 1997).

Antimicrobial Evaluation

Another avenue of research involves the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, where this compound could be structurally related. These derivatives were evaluated for their antimicrobial activities, with some showing moderate to strong effectiveness against certain microbes. This research suggests potential for the compound in the development of new antimicrobial agents (Eweas et al., 2011).

DNA Photorepair

Cyclobutane pyrimidine dimers, which are major DNA photoproducts induced by UV radiation, can be repaired by DNA photolyase using visible light. This enzyme utilizes energy to break the cyclobutane ring, restoring DNA integrity. The process involves complex reactions with chromophores and cofactors, illustrating a potential research interest for derivatives of this compound in studying DNA repair mechanisms (Sancar, 1994).

Nonlinear Optical Properties

Research into the nonlinear optical (NLO) properties of thiopyrimidine derivatives, which include structures related to this compound, has shown promising applications in medicine and nonlinear optics. The study highlights the significance of pyrimidine rings, found in DNA and RNA, for their potential in high-tech optoelectronic applications (Hussain et al., 2020).

Anticancer and Antimicrobial Activities

Pyrimidine derivatives have been synthesized for the evaluation of their biological activities, including anticancer and antimicrobial effects. Certain synthesized compounds demonstrated promising results against microbial strains and cancer cells, suggesting a potential role for this compound derivatives in pharmaceutical development (Sayed et al., 2006).

properties

IUPAC Name |

4-cyclopropyl-6-(thiolan-3-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-2-8(1)10-5-11(13-7-12-10)14-9-3-4-15-6-9/h5,7-9H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLWWSFSWVMENY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OC3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

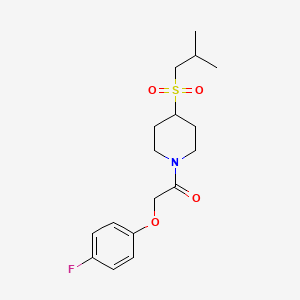

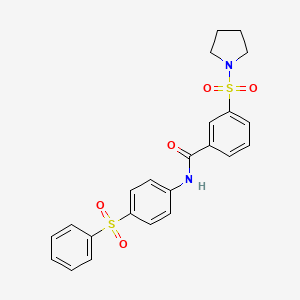

![N-methyl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2730948.png)

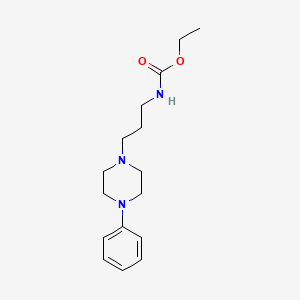

![1-(4-Fluorophenyl)-4-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]piperazine](/img/structure/B2730958.png)

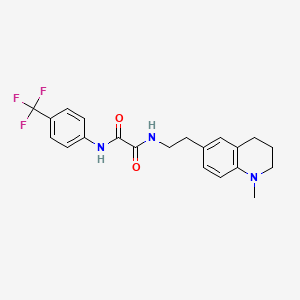

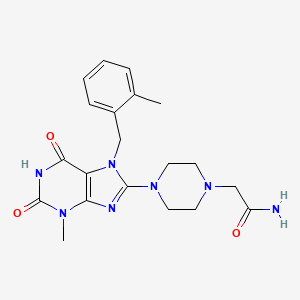

![(5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2730961.png)

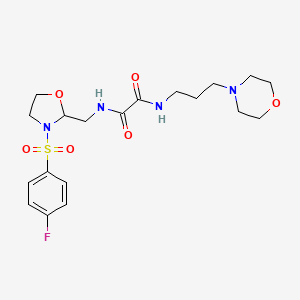

![4-[(5-Acetyl-2-fluorosulfonyloxyphenyl)methyl]morpholine](/img/structure/B2730964.png)